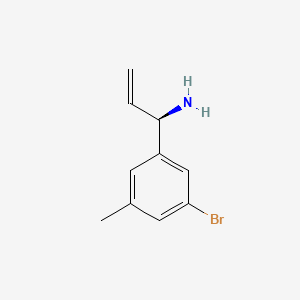![molecular formula C13H9BrN2 B13040502 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a phenyl group at the 6th position of the pyrrolo[3,2-B]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring.
Uniqueness: 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H9BrN2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
3-bromo-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
SAQDCTPCZVINPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)Br)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)
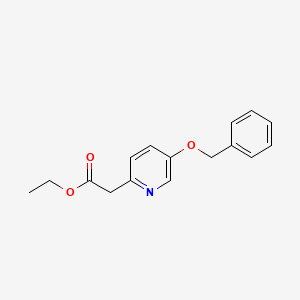
![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)
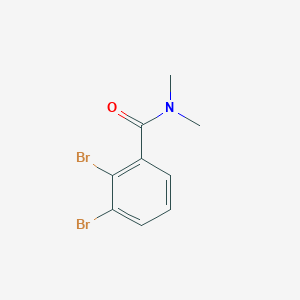

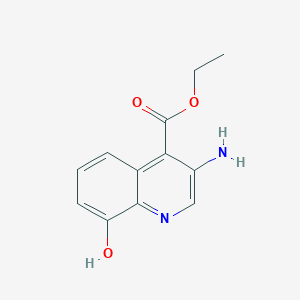
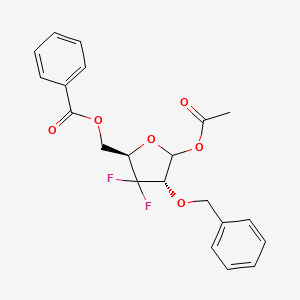
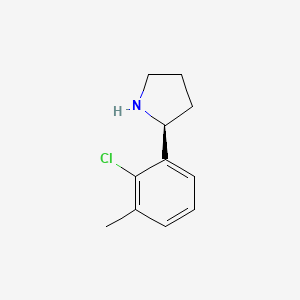
![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
